molecular formula C22H30ClNO2 B14678739 4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride CAS No. 35133-54-1

4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride

Cat. No.: B14678739
CAS No.: 35133-54-1
M. Wt: 375.9 g/mol
InChI Key: JUDOHZNFWFNJIG-UHFFFAOYSA-N
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Description

4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride typically involves multi-step organic reactions. Common starting materials include benzyl chloride, ethylamine, and 4-hydroxybenzaldehyde. The synthesis may involve:

    Formation of the piperidine ring: This can be achieved through cyclization reactions.

    Introduction of the benzyl group: This step often involves nucleophilic substitution reactions.

    Hydroxylation: Introduction of the hydroxyl group can be done through oxidation reactions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl and piperidine groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various conditions.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the piperidine core structure.

    4-Hydroxybenzylamine: Contains the hydroxyphenyl group.

    Beta-ethylpiperidine: Similar ethyl substitution on the piperidine ring.

Uniqueness

4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.

Properties

CAS No.

35133-54-1

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxybutyl]phenol;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-2-21(22(25)19-8-10-20(24)11-9-19)23-14-12-18(13-15-23)16-17-6-4-3-5-7-17;/h3-11,18,21-22,24-25H,2,12-16H2,1H3;1H

InChI Key

JUDOHZNFWFNJIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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